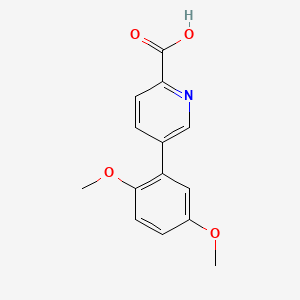

5-(2,5-Dimethoxyphenyl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-10-4-6-13(19-2)11(7-10)9-3-5-12(14(16)17)15-8-9/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHARYJNHKKWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681372 | |

| Record name | 5-(2,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261994-86-8 | |

| Record name | 5-(2,5-Dimethoxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations of 5 2,5 Dimethoxyphenyl Picolinic Acid

De Novo Synthesis Approaches for the 5-(2,5-Dimethoxyphenyl)picolinic Acid Core

The de novo synthesis of this compound can be achieved through several strategic disconnections of the target molecule. The most logical approaches involve the formation of the C-C bond between the pyridine (B92270) and phenyl rings, or the construction of the picolinic acid functionality on a pre-functionalized pyridine.

Palladium-Catalyzed Cross-Coupling Reactions in Picolinic Acid Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively utilized in the synthesis of biaryl compounds. researchgate.netresearchgate.net The Suzuki-Miyaura coupling, in particular, stands out as a highly efficient method for constructing the 5-aryl picolinic acid core. This approach would typically involve the coupling of a halogenated picolinic acid derivative with a dimethoxyphenylboronic acid.

A plausible synthetic route would start with a commercially available 5-bromopicolinic acid or its ester derivative. The coupling with 2,5-dimethoxyphenylboronic acid would be facilitated by a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like sodium carbonate or potassium phosphate. The choice of ligand and base is crucial for the reaction's success, influencing both yield and purity. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Halogenated Pyridine | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Methyl 5-bromopicolinate | 2,5-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | High |

| 2 | 5-Iodopicolinic acid | 2,5-Dimethoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | High |

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the picolinate (B1231196), followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired this compound and regenerate the palladium(0) catalyst. researchgate.net

Regioselective Functionalization of Pyridine Rings for Picolinic Acid Derivatization

Achieving regioselective functionalization of the pyridine ring is a long-standing challenge in organic synthesis. nih.gov Direct C-H activation and functionalization of pyridine at the C-5 position in the presence of a C-2 carboxylic acid directing group is a highly desirable but challenging transformation.

One strategy to overcome this involves the use of directing groups or pre-functionalization. For instance, starting with pyridine N-oxide allows for nitration at the C-4 position. Subsequent reduction of the nitro group to an amino group, followed by diazotization and Sandmeyer-type reactions, could introduce a variety of functionalities. However, for the specific synthesis of this compound, a more direct approach is often preferred.

A study by McNally and coworkers has shown regioselective nickel-catalyzed cross-coupling of pyridines using phosphonium (B103445) salts as pseudohalides, which could be a potential route. acs.org Furthermore, Minisci-type reactions, which involve the addition of radicals to protonated pyridines, can be used for C-H functionalization, although controlling the regioselectivity for the C-5 position can be difficult. nih.gov

Utilization of Organometallic Reagents in Picolinic Acid Construction

Organometallic reagents play a crucial role in the synthesis of substituted pyridines. The use of organolithium or Grignard reagents can facilitate the introduction of the 2,5-dimethoxyphenyl group onto a suitably functionalized pyridine ring.

For example, a 5-halopyridine could be subjected to a metal-halogen exchange to generate a 5-pyridyllithium or 5-pyridylmagnesium species. This organometallic intermediate could then be reacted with a suitable electrophile to build the picolinic acid moiety. However, a more common approach is the reaction of an organometallic reagent derived from 1-bromo-2,5-dimethoxybenzene (B144562) with a pyridine electrophile.

A potential synthetic sequence could involve the lithiation of 1-bromo-2,5-dimethoxybenzene, followed by its addition to a pyridine-2-carboxaldehyde derivative. Subsequent oxidation of the resulting alcohol would yield the desired picolinic acid.

Table 2: Plausible Organometallic Approach

| Step | Reactant 1 | Reactant 2 | Reagent | Product |

| 1 | 1-Bromo-2,5-dimethoxybenzene | n-Butyllithium | 2,5-Dimethoxyphenyllithium | |

| 2 | 2,5-Dimethoxyphenyllithium | Pyridine-2-carboxaldehyde | (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol | |

| 3 | (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol | KMnO₄ | This compound |

Green Chemistry Principles in the Synthesis of Picolinic Acid Analogues

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Metal-Free Catalysis for Efficient Picolinic Acid Production

While palladium catalysis is highly effective, the use of transition metals can lead to product contamination and requires costly purification steps. Metal-free catalysis offers an attractive alternative. wpi.edu For the synthesis of picolinic acid analogues, several metal-free approaches have been explored.

One such approach involves the use of organocatalysts. For instance, the synthesis of adipic acid from a biomass-derived precursor has been achieved using a metal-free system with hydroiodic acid. illinois.edu While not directly applicable to the C-C bond formation in our target molecule, it highlights the potential of metal-free systems for complex transformations.

Another avenue is photocatalysis. Visible-light-driven photocatalysis with organic dyes can facilitate a variety of organic transformations under mild conditions. acs.org Research in this area could lead to metal-free cross-coupling reactions suitable for the synthesis of this compound.

Solvent-Free and Aqueous-Phase Reaction Systems

The use of organic solvents contributes significantly to the environmental impact of chemical processes. Therefore, developing solvent-free or aqueous-phase reaction systems is a key goal of green chemistry.

The synthesis of certain picolinic acid derivatives has been demonstrated in aqueous media. nih.gov For the Suzuki-Miyaura coupling, the use of water as a co-solvent with toluene is common, but fully aqueous systems are being developed. These systems often rely on water-soluble ligands and catalysts.

Solvent-free reactions, often conducted under high-temperature or mechanochemical (ball-milling) conditions, can also be highly efficient. researchgate.net A multi-component reaction for the synthesis of nicotinonitrile compounds has been reported under solvent-free conditions with high yields. researchgate.net Adapting such principles to the synthesis of this compound could significantly reduce the environmental footprint of its production.

Table 3: Green Chemistry Approaches for Picolinic Acid Synthesis

| Principle | Methodology | Example | Potential Application |

| Metal-Free Catalysis | Organocatalysis | HI-mediated ring opening illinois.edu | Development of metal-free C-C bond formation. |

| Photocatalysis | Visible-light-driven reactions acs.org | Metal-free cross-coupling of pyridine derivatives. | |

| Solvent Minimization | Aqueous-Phase Synthesis | Imidase-catalyzed hydrolysis in water-organic solvent nih.gov | Suzuki-Miyaura coupling in aqueous systems. |

| Solvent-Free Synthesis | Multi-component reactions under solvent-free conditions researchgate.net | Solid-state synthesis of the target molecule. |

Derivatization Strategies for this compound

The functional groups of this compound—the carboxylic acid, the dimethoxyphenyl ring, and the pyridine core—offer multiple handles for chemical modification. These derivatizations are crucial for tuning the molecule's physicochemical properties and for creating libraries of related compounds for various research applications.

The carboxylic acid group is the most readily derivatized functionality on the molecule. Standard organic transformations can be employed to convert it into a wide range of esters and amides, which can significantly alter the compound's polarity, solubility, and biological interactions.

Esterification: The synthesis of esters from this compound can be achieved through several reliable methods. The most direct is the Fischer-Speier esterification, involving heating the carboxylic acid with an alcohol under acidic catalysis. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Amidation: The formation of amides is a cornerstone of medicinal chemistry and materials science. For this compound, this is typically a two-step process. First, the carboxylic acid is activated, most commonly by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukcommonorganicchemistry.com This highly reactive intermediate is then treated with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to yield the corresponding amide. fishersci.co.uk A study on the amidation of picolinic acid with N-alkylanilines using thionyl chloride demonstrated that this method can sometimes lead to chlorination at the 4-position of the pyridine ring, a potential side reaction to consider. nih.gov For more delicate amine substrates, peptide coupling reagents such as HATU, HBTU, and BOP are employed to facilitate the reaction under mild conditions, minimizing side reactions and preserving stereochemistry if applicable.

| Transformation | Reagents & Conditions | Product Type | Key Features |

| Esterification | R-OH, H₂SO₄ (cat.), Heat | Ester | Classic acid-catalyzed method. |

| R-OH, DCC/EDC, DMAP | Ester | Mild conditions, suitable for complex alcohols. | |

| Amidation | 1. SOCl₂ or (COCl)₂2. R¹R²NH, Base | Amide | High reactivity via acyl chloride intermediate. commonorganicchemistry.com |

| R¹R²NH, HATU/HBTU, Base | Amide | Peptide coupling; mild, low racemization. |

The 2,5-dimethoxyphenyl ring presents unique opportunities for modification, primarily through cleavage of the methyl ethers or through electrophilic substitution on the electron-rich aromatic ring.

Demethylation: The two methoxy (B1213986) groups can be cleaved to yield the corresponding dihydroxy- or monohydroxy-phenyl derivatives. The most effective and widely used reagent for this transformation is boron tribromide (BBr₃). researchgate.netorgsyn.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., 0 °C to -78 °C), and generally requires one equivalent of BBr₃ per ether group. mdma.chcommonorganicchemistry.com This reaction proceeds via the formation of a Lewis acid-base complex between the ethereal oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov The resulting phenolic compounds can serve as precursors for further functionalization, such as etherification with different alkyl groups or conversion to sulfonates.

Electrophilic Aromatic Substitution: The two methoxy groups are strong activating, ortho-para directing groups. In the 1,4-disubstituted ring of the title compound, the positions ortho to each methoxy group (positions 3 and 6) are activated towards electrophilic attack. brainly.comumkc.edu Standard electrophilic substitution reactions such as Friedel-Crafts alkylation or acylation, nitration, and halogenation could potentially be directed to these positions. However, one must consider the possibility of competing substitution on the picolinic acid ring, although the pyridine ring is generally deactivated towards electrophilic attack. The choice of Lewis acid and reaction conditions is critical to control selectivity and avoid undesired side reactions. ccsf.edunih.gov

| Transformation | Reagents & Conditions | Target Site | Potential Product |

| O-Demethylation | BBr₃, DCM, -78 °C to RT | Methoxy groups | Phenol / Catechol derivative |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Phenyl ring (pos. 3/6) | Alkyl-substituted phenyl derivative |

| Nitration | HNO₃, H₂SO₄ | Phenyl ring (pos. 3/6) | Nitro-substituted phenyl derivative |

Incorporating additional heterocyclic systems onto the this compound framework can dramatically alter its three-dimensional structure and properties. This can be achieved by forming new rings using existing functionalities or by coupling pre-formed heterocycles.

One strategy involves using the carboxylic acid as a handle to append heterocyclic amines via the amidation methods described previously (Section 2.3.1). This is a direct and versatile approach to link a wide variety of five- or six-membered nitrogen-containing heterocycles.

A more complex strategy involves multi-component reactions where the picolinic acid derivative acts as a building block. For instance, pyridine derivatives can be used to construct fused or linked ring systems. An example from the literature shows the reaction of 4-acetylpyridine (B144475) with malononitrile (B47326) and a β-diketone to construct a chromene ring attached to the pyridine core, a strategy that could be adapted to derivatives of the title compound. libretexts.org

Furthermore, transition metal-catalyzed cross-coupling reactions offer a powerful tool. If a halo- or triflate-substituted version of this compound were synthesized, it could undergo coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with heterocyclic boronic acids or amines to introduce a diverse array of new heterocyclic substituents.

Reaction Mechanism Elucidation in Picolinic Acid Synthesis

Understanding the reaction mechanisms underlying the synthesis and derivatization of this compound is fundamental for optimizing reaction conditions and predicting outcomes.

Mechanism of 5-Aryl Scaffold Formation (Suzuki-Miyaura Coupling): The core structure of the title compound, which features a C-C bond between the pyridine ring (at C-5) and the phenyl ring, is most efficiently constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.org The generally accepted catalytic cycle involves three main steps: libretexts.orgharvard.edu

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of a 5-halopicolinic acid derivative (e.g., 5-bromo- or 5-iodopicolinic acid ester), forming a Pd(II) complex. harvard.educhemrxiv.org

Transmetalation: In the presence of a base, the 2,5-dimethoxyphenylboronic acid (or a boronate ester) transfers its organic group to the palladium center, displacing the halide. The base activates the organoboron compound, facilitating this transfer. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic ligands on the palladium center (the picolinate and the dimethoxyphenyl groups) couple, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Mechanism of Amide Formation (via Acyl Chloride): As described in section 2.3.1, a common method for amidation involves conversion to an acyl chloride. fishersci.co.uk The mechanism proceeds in two stages:

Acyl Chloride Formation: The carboxylic acid reacts with thionyl chloride (SOCl₂). The lone pair on the carbonyl oxygen attacks the sulfur atom, and after a series of steps involving the loss of a chloride ion and subsequent recombination, a highly reactive chlorosulfite intermediate is formed. This intermediate collapses, releasing sulfur dioxide (SO₂) and a chloride ion to form the protonated acyl chloride, which is then deprotonated.

Nucleophilic Acyl Substitution: The resulting acyl chloride is a potent electrophile. A nucleophilic amine attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, ejecting the chloride ion as a good leaving group and yielding the stable amide product after deprotonation of the nitrogen by a base.

Sophisticated Spectroscopic and Analytical Characterization Techniques for 5 2,5 Dimethoxyphenyl Picolinic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound like 5-(2,5-dimethoxyphenyl)picolinic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atom in the pyridine (B92270) ring, the carboxylic acid group, and the methoxy (B1213986) groups on the phenyl ring.

The protons on the pyridine ring are expected to appear in the downfield region, typically between 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic system and the electron-withdrawing nitrogen atom. The proton at the 6-position, being adjacent to the nitrogen, would likely be the most downfield. The protons at the 3 and 4-positions would also exhibit characteristic chemical shifts and coupling patterns.

The protons of the 2,5-dimethoxyphenyl group would resonate in the aromatic region, generally between 6.8 and 7.5 ppm. The two methoxy groups (-OCH₃) would give rise to two sharp singlet signals in the upfield region, typically around 3.8 to 4.0 ppm. The carboxylic acid proton (-COOH) is expected to be a broad singlet, often appearing far downfield (δ > 10 ppm), and its position can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (Pyridine) | ~8.0 - 8.2 | d | ~8.0 |

| H-4 (Pyridine) | ~7.8 - 8.0 | dd | ~8.0, 2.0 |

| H-6 (Pyridine) | ~8.8 - 9.0 | d | ~2.0 |

| H-3' (Phenyl) | ~7.0 - 7.2 | d | ~3.0 |

| H-4' (Phenyl) | ~6.9 - 7.1 | dd | ~9.0, 3.0 |

| H-6' (Phenyl) | ~7.2 - 7.4 | d | ~9.0 |

| OCH₃ (C-2') | ~3.8 - 3.9 | s | - |

| OCH₃ (C-5') | ~3.9 - 4.0 | s | - |

| COOH | >10 | br s | - |

Note: Predicted values are based on analysis of similar structures and may vary based on solvent and experimental conditions. d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum for this compound would show distinct signals for the pyridine carbons, the phenyl carbons, the methoxy carbons, and the carboxylic acid carbon.

The carbon of the carboxylic acid group (C=O) is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm. The carbons of the pyridine ring will resonate between approximately 120 and 150 ppm, with the carbon attached to the nitrogen (C-2) and the carbon bearing the dimethoxyphenyl substituent (C-5) showing distinct shifts. The carbons of the dimethoxyphenyl ring will also appear in the aromatic region, with the oxygen-substituted carbons (C-2' and C-5') being more downfield than the others. The methoxy carbons will produce sharp signals in the upfield region, typically between 55 and 60 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~148 - 152 |

| C-3 (Pyridine) | ~122 - 125 |

| C-4 (Pyridine) | ~138 - 141 |

| C-5 (Pyridine) | ~145 - 148 |

| C-6 (Pyridine) | ~149 - 153 |

| C-1' (Phenyl) | ~125 - 128 |

| C-2' (Phenyl) | ~152 - 155 |

| C-3' (Phenyl) | ~115 - 118 |

| C-4' (Phenyl) | ~118 - 121 |

| C-5' (Phenyl) | ~150 - 153 |

| C-6' (Phenyl) | ~112 - 115 |

| COOH | ~165 - 170 |

| OCH₃ (C-2') | ~55 - 57 |

| OCH₃ (C-5') | ~56 - 58 |

Note: Predicted values are based on analysis of similar structures and may vary based on solvent and experimental conditions.

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-6) and on the phenyl ring (H-3' with H-4', and H-4' with H-6'). This allows for the unambiguous assignment of protons within each aromatic spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign each proton to its corresponding carbon atom in both the pyridine and phenyl rings, as well as the methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is instrumental in connecting the different fragments of the molecule. For instance, correlations would be expected between the pyridine protons and the carbons of the phenyl ring, and vice versa, confirming the C-C bond between the two rings. Correlations between the methoxy protons and the carbons of the phenyl ring would confirm their positions. Furthermore, correlations from the pyridine protons (H-3 and H-6) to the carboxylic carbon would establish its position at C-2 of the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov These two techniques are often complementary due to their different selection rules. nih.gov

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be characterized by several key absorption bands.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically involved in hydrogen bonding. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak, usually in the range of 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the two methoxy groups will likely produce strong bands between 1200 and 1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1000 cm⁻¹).

Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong, Sharp |

| Pyridine/Phenyl | C=C/C=N stretch | 1400 - 1600 | Medium to Strong |

| Methoxy | C-O stretch (asymmetric) | 1200 - 1300 | Strong |

| Methoxy | C-O stretch (symmetric) | 1000 - 1100 | Strong |

| Aromatic | C-H stretch | >3000 | Medium to Weak |

| Aromatic | C-H bend (out-of-plane) | 700 - 900 | Medium to Strong |

Raman spectroscopy involves the inelastic scattering of monochromatic light and provides information about molecular vibrations that cause a change in polarizability. nih.gov It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings are expected to be prominent, typically appearing in the 1580-1620 cm⁻¹ range. The C=O stretching vibration of the carboxylic acid, while strong in the IR, may be weaker in the Raman spectrum. The C-O stretching vibrations of the methoxy groups and the various C-H bending and stretching modes will also be observable. Raman spectroscopy can be a powerful tool for studying the conformational properties of the molecule in different states (solid vs. solution).

Predicted Key Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Pyridine/Phenyl | Ring breathing/stretching | 1580 - 1620 | Strong |

| Pyridine/Phenyl | Ring breathing | ~1000 | Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Medium to Weak |

| Methoxy | C-O stretch | 1000 - 1300 | Medium |

| Aromatic | C-H stretch | >3000 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with exceptional accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), which is often sufficient to distinguish between different molecular formulas that have the same nominal mass. nih.gov For this compound (Molecular Formula: C₁₄H₁₃NO₄), HRMS provides definitive confirmation of its elemental makeup by matching the experimentally measured exact mass to the theoretically calculated value.

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally fragile molecules, including carboxylic acids like picolinic acid derivatives. nih.gov The technique allows for the transfer of intact molecules from solution into the gas phase as charged ions with minimal fragmentation. nih.gov

In positive-ion mode, derivatives of this compound are expected to be readily detected as protonated molecules, [M+H]⁺. nih.gov Conversely, in negative-ion mode, the acidic nature of the carboxylic group facilitates the formation of deprotonated molecules, [M-H]⁻. psu.edu The choice of mode can be optimized based on the specific derivative and the desired analytical sensitivity. The high accuracy of the mass measurement in ESI-HRMS allows for confident formula assignment.

Table 1: Illustrative HRMS-ESI Data for this compound

| Ion Type | Molecular Formula | Calculated Exact Mass (Da) | Observed m/z (Da) |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₁₄NO₄⁺ | 260.0917 | 260.0915 |

| [M-H]⁻ | C₁₄H₁₂NO₄⁻ | 258.0772 | 258.0774 |

Note: The observed m/z values are hypothetical examples illustrating typical HRMS accuracy.

Tandem mass spectrometry (MS/MS), often performed in conjunction with ESI, provides powerful structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. psu.edu The precursor ion (e.g., the [M+H]⁺ ion of this compound) is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. mdpi.com The fragmentation pathways are characteristic of the molecule's structure, allowing for the verification of its constituent parts. mdpi.com

For this compound, key fragmentation pathways would include:

Loss of Water (H₂O): A common fragmentation for carboxylic acids.

Loss of Carbon Dioxide (CO₂): Decarboxylation of the picolinic acid moiety.

Cleavage of Ether Bonds: Loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the dimethoxy-substituted ring.

Cleavage of the Biaryl Bond: Scission of the bond connecting the pyridine and phenyl rings.

Table 2: Plausible ESI-MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

| Precursor Ion m/z | Proposed Fragment | Neutral Loss | Fragment m/z (Calculated) |

|---|---|---|---|

| 260.09 | [M+H - H₂O]⁺ | H₂O | 242.08 |

| 260.09 | [M+H - CO₂]⁺ | CO₂ | 216.10 |

| 260.09 | [M+H - •CH₃]⁺ | •CH₃ | 245.07 |

Note: This table presents theoretically predicted fragmentation pathways for structural elucidation.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is fundamental for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby enabling both its isolation and the assessment of its purity. nih.gov

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. researchgate.net The analysis is typically performed using a reversed-phase column, such as a C18 column, where a polar mobile phase is employed. nih.gov

The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) added to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. helixchrom.com By monitoring the eluent with a UV detector, the purity of the sample can be calculated by integrating the area of the peak corresponding to the product and comparing it to the total area of all observed peaks. A well-developed HPLC method can separate closely related isomers and impurities. helixchrom.com

Table 3: Example HPLC Purity Analysis Data

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (tR) | 8.52 min |

Note: The data is illustrative of a typical HPLC purity assessment.

Gas Chromatography (GC) is a high-resolution separation technique best suited for compounds that are volatile and thermally stable. nih.gov Picolinic acids, being polar and non-volatile carboxylic acids, are generally not amenable to direct GC analysis.

To utilize GC, a chemical derivatization step is necessary to convert the carboxylic acid into a more volatile and less polar functional group. nist.gov Common derivatization strategies include:

Esterification: Conversion to a methyl or ethyl ester.

Silylation: Reaction with a silylating agent to form a silyl (B83357) ester, such as a tert-butyldimethylsilyl (TBDMS) derivative. nist.gov

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS), which allows for both separation and identification of the analyte and any volatile impurities.

X-ray Diffraction for Solid-State Molecular Architecture Determination

The analysis requires growing a high-quality single crystal of the material. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. mdpi.com Mathematical analysis of this pattern allows for the reconstruction of the electron density within the crystal, revealing the exact position of each atom. Furthermore, SCXRD elucidates the crystal packing, showing how individual molecules interact with their neighbors through forces like hydrogen bonding (e.g., between carboxylic acid groups) and π-π stacking (between the aromatic rings). researchgate.netresearchgate.net This information is crucial for understanding the material's solid-state properties.

Table 4: Representative Crystallographic Data for a Picolinic Acid Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305 |

| b (Å) | 13.0346 |

| c (Å) | 17.2042 |

| β (°) | 91.871 |

| Volume (ų) | 903.4 |

Note: Data is based on a known polymorph of a related indole (B1671886) carboxylic acid to illustrate typical parameters. mdpi.com

No Publicly Available Computational Research Found for this compound

Following a comprehensive search of scientific literature and databases, no specific computational chemistry or advanced theoretical investigations on the compound this compound were identified. The stringent requirements for scientifically accurate and detailed research findings for the specified sections and subsections of the requested article cannot be met due to the absence of published data on this particular molecule.

The requested analysis, which includes Density Functional Theory (DFT) studies, molecular orbital analysis (HOMO-LUMO), electrostatic potential surface mapping, and molecular docking studies, appears to have not been conducted or at least not published in publicly accessible scientific literature for this compound.

While computational studies exist for structurally related compounds, such as other picolinic acid derivatives or molecules containing a dimethoxyphenyl moiety, any extrapolation of that data to this compound would be scientifically unfounded and speculative. The user's strict instructions to focus solely on the specified compound and to provide detailed, accurate research findings preclude the use of such related but distinct information.

Therefore, the generation of the requested article with the specified outline and content inclusions is not possible at this time. The required data for the following sections and subsections is not available in the public domain:

Computational Chemistry and Advanced Theoretical Investigations of 5 2,5 Dimethoxyphenyl Picolinic Acid

Molecular Docking Studies for Receptor-Ligand Interactions

Identification of Key Interacting Residues in Target Proteins

Further research and publication in the field of computational chemistry would be necessary to provide the specific data required to construct the requested article.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of 5-(2,5-Dimethoxyphenyl)picolinic acid, capturing the continuous motion of its atoms over time. These simulations provide a detailed exploration of the molecule's accessible conformations and the energetic landscape that governs their interconversion.

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the picolinic acid and dimethoxyphenyl rings. MD simulations can elucidate the preferred dihedral angles and identify the most stable, low-energy conformations. Analysis of the simulation trajectories allows for the characterization of the molecule's flexibility, revealing which regions are rigid and which exhibit greater conformational freedom. This information is crucial for understanding how the molecule might adapt its shape upon interaction with a biological target.

Principal component analysis (PCA) of the MD trajectory can further distill the complex atomic motions into a set of principal components, which represent the dominant modes of conformational change. This analysis can help to identify the key structural rearrangements that are most significant for the molecule's function.

Table 1: Hypothetical Torsional Angle Preferences from Molecular Dynamics Simulations

| Dihedral Angle | Description | Predominant Angle (degrees) |

| C(pyridine)-C(phenyl) | Rotation between the two aromatic rings | 45 ± 10 |

| C(phenyl)-O(methoxy) | Rotation of the methoxy (B1213986) groups | 0 ± 15 |

| C(pyridine)-C(carboxyl) | Rotation of the carboxylic acid group | 180 ± 20 |

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from MD simulations.

The surrounding solvent environment can significantly influence the conformational preferences of this compound. MD simulations explicitly including solvent molecules, such as water, can capture the intricate interplay of solute-solvent interactions. These simulations can reveal how hydrogen bonding between the carboxylic acid group and water molecules, as well as hydrophobic interactions with the dimethoxyphenyl moiety, can stabilize or destabilize certain conformations.

For instance, in a polar protic solvent like water, conformations that expose the polar carboxylic acid group to the solvent while partially shielding the nonpolar dimethoxyphenyl group may be favored. Conversely, in a nonpolar solvent, more compact conformations might be preferred to minimize unfavorable interactions. Understanding these solvent effects is critical for predicting the molecule's behavior in a physiological environment. Computational studies on similar aromatic carboxylic acids have shown that the presence of explicit water molecules can significantly alter the rotational barriers of key dihedral angles, highlighting the importance of accurate solvent modeling.

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that are critical for potency.

To develop a QSAR model for a series of analogues of this compound, a dataset of compounds with experimentally determined biological activities is required. For each compound, a set of molecular descriptors is calculated, which quantify various aspects of its chemical structure, such as steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a model that correlates these descriptors with the observed biological activity.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that aligns the molecules in the dataset and calculates steric and electrostatic fields around them. These fields are then used as descriptors to build a predictive model. The resulting model can be visualized as contour maps, which indicate regions where changes in steric bulk or electrostatic charge are likely to increase or decrease biological activity. Such models have been successfully applied to various classes of compounds, including derivatives of picolinic acid, to guide the design of more potent analogues. nih.gov

Table 2: Example Statistical Parameters for a Hypothetical CoMFA Model

| Parameter | Value | Description |

| q² (cross-validated r²) | 0.65 | Indicates good internal predictive ability of the model. |

| r² (non-cross-validated r²) | 0.92 | Indicates a good fit of the model to the training data. |

| Steric Field Contribution | 60% | Suggests that the shape and size of the molecule are major determinants of activity. |

| Electrostatic Field Contribution | 40% | Suggests that the distribution of charge is also a significant factor for activity. |

Note: This table presents hypothetical data to illustrate the statistical validation of a CoMFA model.

The contour maps generated from CoMFA provide a visual representation of the steric and electronic requirements for biological activity. For instance, a green contour in a steric map might indicate a region where bulky substituents are favored, while a yellow contour would suggest that smaller groups are preferred. Similarly, blue contours in an electrostatic map could highlight areas where positive charge is beneficial for activity, and red contours would indicate regions where negative charge is favored.

By analyzing these maps in the context of the binding site of a target protein (if known), researchers can make informed decisions about which modifications to the structure of this compound are most likely to lead to improved biological activity. This approach allows for a more rational and efficient drug design process.

In Silico Prediction of Molecular Properties Relevant to Bioactivity

A variety of in silico tools and models are available to predict these properties based on the chemical structure of a compound. biorxiv.org These predictions can help to identify potential liabilities early in the drug discovery process, allowing for modifications to be made to the molecular structure to improve its drug-like properties. nih.gov

Table 3: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Significance for Bioactivity |

| Molecular Weight | 273.27 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol-Water Partition Coefficient) | 2.8 | Indicates a balance between hydrophilicity and lipophilicity, important for membrane permeability. |

| Number of Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five. |

| Number of Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule of Five. |

| Polar Surface Area (PSA) | 78.5 Ų | Suggests good cell membrane permeability. |

| Human Intestinal Absorption (HIA) | High | Predicts good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | Low | Suggests the compound is less likely to cross into the central nervous system. |

Note: This table presents hypothetical predicted values for illustrative purposes, based on typical ranges for drug-like molecules.

These in silico predictions, while not a substitute for experimental validation, provide valuable guidance for prioritizing compounds and for designing molecules with a higher probability of success in later stages of drug development.

Preclinical Biological Activity and Mechanistic Elucidation of 5 2,5 Dimethoxyphenyl Picolinic Acid and Its Derivatives

Investigation of Molecular Targets and Signaling Pathways

Understanding how a compound interacts with molecular targets and modulates signaling pathways is fundamental to elucidating its mechanism of action. Research into picolinic acid derivatives has revealed a range of biological activities, from enzyme inhibition to receptor modulation, which in turn affect critical intracellular signaling cascades.

Picolinic acid and its derivatives have been investigated as inhibitors of various enzymes. For instance, fusaric acid (5-butylpicolinic acid) and its analogs are known inhibitors of dopamine (B1211576) β-hydroxylase. nih.gov The inhibitory potential of picolinic acid derivatives often stems from their ability to chelate metal ions essential for enzyme function. nih.gov

Table 1: Qi Site Inhibitory Activity of UK-2A and its Analogs

| Compound | IC50 (nM) for Qi Site Inhibition |

| UK-2A | 3.8 |

| Analog 2 | 3.3 |

| Analog 5 | 2.02 |

| Analog 13 | 2.89 |

| Analog 16 | 1.55 |

Data sourced from a study on UK-2A and its analogs, illustrating the potential for picolinic acid derivatives to act as potent enzyme inhibitors. nih.gov

The dimethoxyphenyl group present in 5-(2,5-dimethoxyphenyl)picolinic acid is a common feature in many biologically active compounds, including enzyme inhibitors. For instance, compounds with a 3,4,5-trimethoxyphenyl group have been shown to inhibit tubulin polymerization. nih.gov This suggests that the 2,5-dimethoxyphenyl moiety could contribute to binding at various enzyme active sites.

The interaction of small molecules with cellular receptors is a key mechanism for initiating or inhibiting cellular responses. Phenolic compounds, a broad class that includes structures with dimethoxyphenyl groups, are known to interact with various receptors. nih.gov For example, certain phenolic acids have been shown to interact with the aryl hydrocarbon receptor (AhR). nih.gov

While direct receptor binding data for this compound is scarce, studies on structurally related compounds offer valuable insights. For instance, research on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which share the substituted phenyl and pyridine (B92270) core, has shown that these molecules can bind to the colchicine (B1669291) binding site of tubulin. Molecular docking studies of these compounds revealed hydrogen bonding interactions between the methoxy (B1213986) groups of the trimethoxyphenyl ring and amino acid residues within the binding pocket, such as Cysβ241. nih.gov This indicates that the dimethoxyphenyl group of this compound could play a crucial role in receptor recognition and binding.

The binding of a ligand to its target, be it an enzyme or a receptor, triggers a cascade of intracellular signaling events that ultimately determine the cellular response. Picolinic acid itself can influence cellular growth control mechanisms, potentially involving NAD+. nih.gov Phenolic compounds, in general, are known to modulate a wide array of inflammation-associated signaling pathways, including those mediated by nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov

A novel derivative of picolinic acid has been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis in human non-small cell lung cancer cells. pensoft.net This compound was found to enhance the phosphorylation of the eukaryotic initiation factor-2 (eIF-2), a key event in the ER stress response. pensoft.net This suggests that derivatives of this compound could potentially exert their biological effects by modulating stress-related signaling pathways within the cell.

Furthermore, studies on diarylpentanoids, which can feature methoxyphenyl groups, have demonstrated modulation of the PI3K-AKT and MAPK signaling pathways in non-small cell lung cancer cells, leading to antiproliferative and apoptotic effects. monash.edu

In Vitro Efficacy Assessment in Biological Systems

The ultimate goal of preclinical research is to assess the efficacy of a compound in a biological context. This is typically achieved through a battery of in vitro assays that measure various cellular responses.

A fundamental aspect of in vitro efficacy assessment is the determination of a compound's effect on cell growth and survival. Various picolinic acid derivatives have demonstrated significant antiproliferative activity against cancer cell lines.

For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were evaluated for their antiproliferative activities against HeLa, MCF-7, and A549 cancer cell lines using the MTT assay. Several of these compounds exhibited moderate to potent activity, with IC50 values in the submicromolar to micromolar range. nih.gov

Table 2: Antiproliferative Activity of selected 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines

| Compound | HeLa IC50 (μM) | MCF-7 IC50 (μM) | A549 IC50 (μM) |

| 9a | 1.28 ± 0.11 | 2.31 ± 0.15 | 3.45 ± 0.21 |

| 9f | 0.98 ± 0.09 | 1.54 ± 0.12 | 2.11 ± 0.16 |

| 9p | 0.019 ± 0.003 | 0.031 ± 0.005 | 0.045 ± 0.006 |

| CA-4 (positive control) | 0.008 ± 0.001 | 0.012 ± 0.002 | 0.015 ± 0.002 |

Data from a study on combretastatin (B1194345) A-4 analogs, showcasing the potential for pyridine derivatives with a dimethoxy or trimethoxyphenyl moiety to inhibit cancer cell proliferation. nih.gov

Similarly, studies on phenolic acids have shown direct antiproliferative action on T47D human breast cancer cells at low concentrations. nih.gov Picolinic acid itself has been observed to reversibly inhibit the growth of cultured cells, arresting untransformed normal rat kidney (NRK) cells in the G1 phase of the cell cycle. nih.gov

Beyond inhibiting proliferation, a key desired outcome for many therapeutic agents, particularly in oncology, is the induction of programmed cell death, or apoptosis. Several studies have highlighted the pro-apoptotic potential of picolinic acid and its derivatives.

A novel derivative of picolinic acid was found to induce apoptosis in A549 lung cancer cells. This was evidenced by the fragmentation of nuclei and the activation of caspases 3, 4, and 9. pensoft.net Mechanistically, this compound triggered the release of Smac/DIABLO from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway, without affecting the release of cytochrome c. pensoft.net

Phenolic acids have also been shown to induce apoptosis. For instance, caffeic acid and phenylacetic acid (PAA) induced apoptosis in T47D cells, with PAA appearing to be a more potent inducer. nih.gov These phenolic acids were found to modulate the expression of key apoptotic proteins. Both caffeic acid and PAA significantly induced the anti-apoptotic protein Bcl-2, while caffeic acid also induced the pro-apoptotic protein FasL and decreased the anti-apoptotic protein Bcl-xl. nih.gov In contrast, PAA decreased the levels of the pro-apoptotic proteins Bak and Fas, suggesting that different phenolic acids can trigger apoptosis through distinct signaling pathways. nih.gov

Table 3: Modulation of Apoptotic Proteins by Phenolic Acids in T47D Cells

| Protein | Effect of Caffeic Acid | Effect of Phenylacetic Acid (PAA) |

| Bcl-2 (anti-apoptotic) | Significant induction (3.3-fold) | Significant induction (2.8-fold) |

| Bcl-xl (anti-apoptotic) | Significant decrease | Not specified |

| Bak (pro-apoptotic) | Not specified | Significant decrease |

| FasL (pro-apoptotic) | Induction (1.6-fold) | Not specified |

| Fas (pro-apoptotic) | Not specified | Significant decrease |

Data from a study on the effects of phenolic acids on T47D breast cancer cells, illustrating the complex interplay of pro- and anti-apoptotic signals. nih.gov

Preclinical Assessment of this compound and Its Derivatives

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available preclinical data for the specific chemical compound This compound or its direct derivatives corresponding to the requested sections and subsections.

Extensive searches for research detailing the antimicrobial, herbicidal, and antioxidant properties, as well as in vivo pharmacodynamics, efficacy in disease models, and biological mechanisms of action for this particular compound, have yielded no specific results. The body of scientific knowledge does not currently contain studies that would allow for a detailed and accurate composition on the following topics for this specific molecule:

Elucidation of Biological Mechanisms of Action

While research exists for the broader class of picolinic acid derivatives and for various compounds containing a dimethoxyphenyl moiety, these findings are not directly applicable to This compound . Generalizing from these related but distinct chemical structures would be scientifically inaccurate and speculative.

Therefore, this article cannot be generated as requested due to the absence of specific and relevant research data for the target compound.

Role in Metal Ion Chelation and Biological Metabolism

Metal Ion Chelation:

Picolinic acid is a well-established bidentate chelating agent, capable of forming stable complexes with various divalent and trivalent metal ions such as zinc, iron, chromium, copper, and manganese. wikipedia.orgchemicalbook.comnih.gov This chelation occurs through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxyl group, forming a stable five-membered ring with the metal ion. nih.gov This ability to bind metal ions is crucial to its biological effects, including its role in facilitating the absorption of essential minerals. wikipedia.orgchemicalbook.com For instance, picolinic acid has been shown to enhance the expression of transferrin receptors in human erythroleukemic cell lines, a process linked to its iron-chelating properties. nih.gov By chelating intracellular iron, it can influence cellular processes that are dependent on this metal. nih.gov

The introduction of the 2,5-dimethoxyphenyl substituent at the 5-position of the picolinic acid scaffold is likely to influence its chelation properties. The electronic effects of the dimethoxyphenyl group, whether electron-donating or withdrawing, can alter the electron density on the pyridine ring and, consequently, the affinity of the nitrogen atom for metal ions. Furthermore, the steric bulk of this substituent could potentially hinder the approach of metal ions to the chelating site, thereby affecting the stability and stoichiometry of the resulting metal complexes.

Studies on related substituted picolinic acids, such as dipicolinic acid (pyridine-2,6-dicarboxylic acid), have demonstrated that the nature and position of substituents play a critical role in the coordination chemistry and the resulting biological activity of the metal complexes. ajol.info For example, the lipophilicity of metal complexes, which is influenced by the ligands, can affect their ability to permeate bacterial cell membranes. ajol.info

Biological Metabolism:

The biological metabolism of this compound has not been specifically detailed in the available literature. However, insights can be drawn from the known metabolic pathways of picolinic acid and other pyridine derivatives. Picolinic acid itself is an endogenous metabolite of L-tryptophan via the kynurenine (B1673888) pathway. nih.gov Its degradation in certain microorganisms, such as Rhodococcus sp. PA18, proceeds via hydroxylation at the 6-position to form 6-hydroxypicolinic acid. mdpi.com

The metabolism of xenobiotic pyridine derivatives often involves oxidation, hydroxylation, and conjugation reactions. The presence of the dimethoxyphenyl group in this compound introduces additional sites for metabolic transformation. The methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes, which would yield hydroxylated metabolites. The aromatic ring itself can also undergo hydroxylation. These metabolic modifications would alter the polarity and biological activity of the parent compound, potentially leading to either detoxification or bioactivation.

Table 1: Potential Metabolic Pathways of Picolinic Acid and its Derivatives

| Compound | Potential Metabolic Reaction | Resulting Metabolite | Biological Implication |

| Picolinic Acid | Hydroxylation | 6-Hydroxypicolinic Acid mdpi.com | Altered biological activity and excretion profile. |

| This compound | O-Demethylation | 5-(2-Hydroxy-5-methoxyphenyl)picolinic acid or 5-(2,5-dihydroxyphenyl)picolinic acid | Increased polarity, potential for further conjugation, and altered biological activity. |

| This compound | Aromatic Hydroxylation | Hydroxylated derivatives on the phenyl ring | Increased polarity and potential for conjugation. |

| This compound | Conjugation (e.g., glucuronidation, sulfation) | Glucuronide or sulfate (B86663) conjugates | Enhanced water solubility and renal excretion. |

Interaction with Specific Protein Domains (e.g., Kinase Domains)

Direct evidence of the interaction of this compound with specific protein domains, such as kinase domains, is not currently available. However, the structural motifs present in this compound suggest potential for such interactions.

Picolinic acid derivatives have been explored as scaffolds for the development of enzyme inhibitors. For example, certain derivatives have been investigated as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), although modifications to the pyridine ring were necessary to achieve significant activity. dovepress.com The ability of small molecules to inhibit protein-protein interactions is an area of significant interest in drug discovery. For instance, virtual screening has been used to identify small molecules that inhibit the interaction between c-Jun N-terminal kinase (JNK) and its scaffolding protein JIP1. nih.gov

The 2,5-dimethoxyphenyl moiety is a feature found in a number of biologically active compounds, including selective agonists for the serotonin (B10506) 5-HT2A receptor. ajol.infonih.gov While the picolinic acid core is distinct from the piperidine (B6355638) structure in those agonists, the presence of the dimethoxyphenyl group suggests that this compound could potentially interact with protein binding sites that accommodate this substituent.

The development of specific kinase inhibitors often involves targeting the ATP-binding site or allosteric sites. The design of such inhibitors is highly dependent on the three-dimensional structure of the kinase domain and the ability of the small molecule to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding pocket. Without experimental data, any potential interaction of this compound with kinase domains remains speculative. Future studies employing techniques such as in vitro kinase assays, co-crystallization, and computational modeling would be necessary to elucidate any such interactions.

Structure Activity Relationship Sar Studies and Rational Design for 5 2,5 Dimethoxyphenyl Picolinic Acid Analogues

Systematic Variation of the Dimethoxyphenyl Moiety

Investigating the impact of the methoxy (B1213986) groups' positions on the phenyl ring would be a critical first step. This would involve the synthesis and biological evaluation of various positional isomers, such as 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethoxyphenyl picolinic acid derivatives. The resulting data, as shown in the hypothetical Table 1, would clarify whether the specific 2,5-substitution pattern is optimal for activity and provide insights into the spatial requirements of the target's binding pocket.

Table 1: Hypothetical Biological Activity of Positional Isomers of Dimethoxyphenyl Picolinic Acid

| Compound | Phenyl Substitution | Relative Biological Activity (%) |

|---|---|---|

| Reference | 2,5-Dimethoxy | 100 |

| Isomer 1 | 2,3-Dimethoxy | Data not available |

| Isomer 2 | 2,4-Dimethoxy | Data not available |

| Isomer 3 | 2,6-Dimethoxy | Data not available |

| Isomer 4 | 3,4-Dimethoxy | Data not available |

Further exploration would involve replacing the methoxy groups with other substituents to probe the effects of electronics, sterics, and lipophilicity. Introducing electron-donating groups (e.g., -CH3, -OH) and electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) at various positions on the phenyl ring would help to construct a quantitative structure-activity relationship (QSAR) model. This would elucidate the nature of the interaction between the dimethoxyphenyl moiety and its biological target.

Modification of the Picolinic Acid Core

The picolinic acid scaffold serves as the anchor for the dimethoxyphenyl group and its carboxylic acid functionality is likely crucial for interaction with biological targets.

The carboxylic acid group is a key feature of picolinic acid, often involved in critical hydrogen bonding or ionic interactions with biological targets. Modifying this group to esters, amides, or bioisosteres such as tetrazoles, would be a standard strategy to assess its role. The hypothetical data in Table 2 illustrates how such changes could modulate activity, potentially improving cell permeability or altering the binding mode.

Table 2: Hypothetical Biological Activity of Picolinic Acid Core Modifications

| Compound Modification | Functional Group | Relative Biological Activity (%) |

|---|---|---|

| Reference Acid | -COOH | 100 |

| Ester Analogue | -COOCH3 | Data not available |

| Amide Analogue | -CONH2 | Data not available |

Stereochemical Considerations in Activity Profiles

Should any of the structural modifications introduce chiral centers into the molecule, it would be imperative to separate and evaluate the individual enantiomers or diastereomers. Biological systems are inherently chiral, and it is common for one stereoisomer to exhibit significantly higher activity than others. Understanding these stereochemical preferences is fundamental to designing potent and selective analogues.

Development of Pharmacophore Models for Enhanced Bioactivity

The development of pharmacophore models is a crucial step in modern drug discovery, providing a three-dimensional abstract representation of the key molecular features necessary for a small molecule to interact with a specific biological target. For analogues of 5-(2,5-Dimethoxyphenyl)picolinic acid, pharmacophore modeling serves as a valuable tool to understand the essential steric and electronic requirements for their bioactivity and to guide the design of novel, more potent compounds.

A pharmacophore model for this class of compounds would be developed by identifying common chemical features among a series of active analogues. This process typically involves aligning the three-dimensional structures of these molecules and identifying the spatial arrangement of key interaction points. The essential pharmacophoric features for this compound and its analogues are hypothesized to include:

A Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine (B92270) ring is a key hydrogen bond acceptor.

A Hydrogen Bond Donor (HBD) and/or Negatively Ionizable Feature: The carboxylic acid group on the picolinic acid scaffold can act as both a hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated, serving as a negatively ionizable feature that can form ionic interactions.

An Aromatic Ring (AR): The pyridine ring itself provides an aromatic feature that can engage in π-stacking interactions with the biological target.

Hydrophobic Features (HY): The two methoxy groups on the phenyl ring contribute to the hydrophobic character of the molecule, which can be critical for binding to hydrophobic pockets within the target protein.

An Additional Aromatic Ring (AR): The 2,5-dimethoxyphenyl group constitutes a second aromatic ring, which can also participate in various non-covalent interactions.

These features are spatially arranged in a specific orientation that is complementary to the binding site of the biological target. Computational software is employed to generate and validate these models. The generated pharmacophore model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the desired bioactivity.

Table 1: Postulated Pharmacophoric Features of this compound

| Feature | Structural Moiety | Type of Interaction |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Hydrogen Bonding |

| Hydrogen Bond Donor/Acceptor | Carboxylic Acid | Hydrogen Bonding, Ionic Interaction |

| Aromatic Ring | Pyridine Ring | π-π Stacking, Hydrophobic Interaction |

| Hydrophobic Group 1 | 2-Methoxy Group | Hydrophobic Interaction |

| Hydrophobic Group 2 | 5-Methoxy Group | Hydrophobic Interaction |

| Aromatic Ring | Dimethoxyphenyl Ring | π-π Stacking, Hydrophobic Interaction |

Lead Optimization Strategies Based on SAR Insights

Lead optimization is an iterative process that refines the structure of a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For this compound analogues, structure-activity relationship (SAR) studies provide crucial insights that guide this optimization process. By systematically modifying different parts of the molecule and evaluating the impact on biological activity, researchers can develop a clear understanding of the chemical features that are essential for the desired pharmacological effect.

Key strategies for the lead optimization of this compound analogues, based on SAR insights from related picolinic acid derivatives, include:

Modification of the Phenyl Ring Substituents: The nature, size, and position of the substituents on the phenyl ring can significantly influence bioactivity. For instance, altering the methoxy groups to other alkyl or halogen groups can modulate the compound's lipophilicity and electronic properties, which in turn can affect binding affinity and cell permeability. Shifting the position of the methoxy groups from 2,5- to other positions (e.g., 3,4- or 3,5-) can help to probe the topology of the binding pocket.

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group is often crucial for activity, but it can also contribute to poor pharmacokinetic properties such as low oral bioavailability. Replacing the carboxylic acid with bioisosteres like tetrazoles, acyl sulfonamides, or hydroxamic acids can maintain the key interactions with the target while improving drug-like properties.

Alterations to the Picolinic Acid Scaffold: Modifications to the pyridine ring, such as the introduction of additional substituents, can be explored to enhance target selectivity and potency. For example, adding small alkyl or halogen groups to the pyridine ring could provide additional points of interaction with the target.

Conformational Restriction: Introducing conformational constraints, for example, by bridging the phenyl and pyridine rings, can lock the molecule into a more bioactive conformation. This can lead to an increase in potency and selectivity by reducing the entropic penalty upon binding.

The insights gained from these systematic modifications are compiled into a comprehensive SAR profile, which then informs the rational design of the next generation of analogues with improved therapeutic potential.

Table 2: SAR Insights and Lead Optimization Strategies for this compound Analogues

| Molecular Scaffold Modification | SAR Insight | Lead Optimization Strategy |

| Dimethoxyphenyl Ring | The position and nature of substituents on the phenyl ring are critical for activity. | Explore alternative substitution patterns (e.g., 3,4-dimethoxy) and different substituents (e.g., halogens, alkyl groups). |

| Picolinic Acid Moiety | The carboxylic acid is a key interacting group but may limit bioavailability. | Investigate bioisosteric replacements for the carboxylic acid (e.g., tetrazole, acyl sulfonamide). |

| Pyridine Ring | The pyridine nitrogen is essential for interaction with the target. | Introduce small substituents on the pyridine ring to probe for additional binding interactions. |

| Overall Conformation | The relative orientation of the phenyl and pyridine rings can influence binding affinity. | Introduce conformational constraints to lock the molecule in a more bioactive conformation. |

Translational Research Applications and Prospective Directions for 5 2,5 Dimethoxyphenyl Picolinic Acid

Potential in Medicinal Chemistry as a Chemical Probe or Lead Scaffold

The structure of 5-(2,5-Dimethoxyphenyl)picolinic acid holds potential for applications in medicinal chemistry, primarily as a lead scaffold for the development of new therapeutic agents.

The picolinic acid core is a structural element found in a number of compounds with demonstrated biological activity. For instance, certain 5-substituted picolinic acid derivatives have been investigated for their anti-inflammatory properties through the inhibition of IL-1 and TNF biosynthesis. google.com While the substituents in these patented compounds differ from the 2,5-dimethoxyphenyl group, it highlights the capacity of the picolinic acid scaffold to serve as a basis for anti-inflammatory drug discovery.

Furthermore, the 2,5-dimethoxyphenyl moiety is a well-established pharmacophore in the field of neuroscience. Compounds containing this group, such as those in the 2,5-dimethoxyphenylpiperidine class, have been identified as potent and selective agonists for the serotonin (B10506) 5-HT2A receptor. nih.govnih.gov These receptors are implicated in a variety of psychiatric conditions, and their modulation is a key strategy in the treatment of depression, anxiety, and other central nervous system disorders. nih.gov The incorporation of the 2,5-dimethoxyphenyl group into a picolinic acid scaffold could therefore yield novel compounds with potential activity at serotonergic or other neurological targets.

The combination of a picolinic acid core, known for its diverse biological activities, with a 2,5-dimethoxyphenyl group, a recognized pharmacophore, presents a rational starting point for the design of new therapeutic agents. The table below outlines potential therapeutic areas based on the activities of related compounds.

| Therapeutic Area | Relevant Structural Moiety | Target/Mechanism of Action of Related Compounds |

| Inflammatory Diseases | Picolinic Acid | Inhibition of IL-1 and TNF biosynthesis |

| Psychiatric Disorders | 2,5-Dimethoxyphenyl | Serotonin 5-HT2A Receptor Agonism |

This table presents potential therapeutic areas for this compound based on the known activities of its constituent structural motifs.

The unique combination of the picolinic acid and 2,5-dimethoxyphenyl groups in a single molecule could lead to the exploration of new pharmacological classes. The concept of "privileged scaffolds" suggests that certain molecular frameworks can be systematically modified to interact with a range of biological targets. researchgate.netmdpi.com By using this compound as a starting point, chemists can synthesize a library of related compounds with modifications to both the pyridine (B92270) ring and the phenyl ring.

Screening such a library against a wide array of biological targets could uncover unexpected pharmacological activities, thereby establishing a new class of therapeutic agents. The development of novel picolinic acid derivatives is an active area of research, with new compounds being synthesized and evaluated for various medicinal applications. google.com

Advancements in Agrochemical Research and Development

The picolinic acid scaffold is of significant interest in the field of agrochemicals, particularly in the development of herbicides.

Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides. nih.govnih.gov Recently developed herbicides, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, are based on the picolinate (B1231196) structure. nih.gov These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately the death of susceptible plants. nih.govnih.gov

Research into novel picolinic acid-based herbicides is ongoing, with a focus on creating compounds with improved efficacy, selectivity, and environmental profiles. nih.govresearchgate.net The substitution pattern on the picolinic acid ring is a key determinant of herbicidal activity. The introduction of a 2,5-dimethoxyphenyl group at the 5-position of the picolinic acid ring represents a novel structural variation that could be explored for herbicidal properties. The table below lists some next-generation post-emergence herbicides, highlighting the diversity of chemical structures in this class.

| Herbicide | Chemical Class |

| Bispyribac sodium | Pyrimidinylthiobenzoate |

| Flucetosulfuron | Sulfonylurea |

| Ethoxysulfuron | Sulfonylurea |

| Fenoxaprop-p-ethyl | Aryloxyphenoxypropionate |

| Penoxsulam | Triazolopyrimidine |

This table lists examples of next-generation post-emergence herbicides, illustrating the chemical diversity in this field of agrochemical research.

Synthetic auxin herbicides like those based on picolinic acid exert their effects by interacting with the auxin signaling pathway in plants. nih.govnih.gov This pathway is complex and involves multiple receptors, primarily of the TIR1/AFB family of F-box proteins. nih.gov Different synthetic auxins can exhibit varying affinities for different members of this receptor family. nih.gov

Novel picolinic acid derivatives, such as this compound, could serve as valuable chemical tools to probe the intricacies of the auxin signaling cascade. By studying the interaction of such compounds with auxin receptors and observing their effects on plant growth and development, researchers can gain a deeper understanding of this fundamental biological process. researchgate.net For example, studies with the auxin analogue picloram (B1677784) have been instrumental in confirming the role of the TIR1/AFB pathway in hypocotyl elongation. nih.gov The development of new picolinic acid-based compounds with unique receptor binding profiles could further elucidate the specific functions of different components of the auxin signaling machinery.

Utility in Analytical Chemistry as a Derivatizing Reagent

In analytical chemistry, derivatization is a technique used to modify a compound to make it more suitable for analysis, often by improving its volatility, stability, or detectability. mdpi.commdpi.commdpi-res.com While there is no specific literature describing the use of this compound as a derivatizing reagent, picolinic acid and its derivatives possess chemical properties that suggest potential in this area.

The carboxylic acid group of this compound can be activated and reacted with amines or alcohols to form amides or esters, respectively. If the resulting derivative possesses enhanced properties for a particular analytical technique, such as improved ionization efficiency for mass spectrometry or increased fluorescence for spectrophotometric detection, it could be a useful reagent. The dimethoxyphenyl group might also confer advantageous properties, such as increased hydrophobicity for improved separation in reverse-phase chromatography. The development of new derivatizing reagents is an ongoing effort in analytical chemistry to expand the range of molecules that can be readily analyzed. mdpi.commdpi.com

Enhancing Detection Sensitivity in Spectroscopic Methods

The structure of this compound is conducive to applications in spectroscopic analysis, primarily through its function as a ligand that can form stable complexes with metal ions. Picolinic acid and its derivatives are well-known bidentate chelating agents, coordinating with metal ions through the pyridine nitrogen and the carboxylate oxygen. sjctni.educhemicalbook.com This chelation can significantly alter the photophysical properties of both the ligand and the metal ion, a phenomenon that can be harnessed to enhance detection sensitivity.

The formation of a complex with a metal ion can lead to a more rigid structure, which may result in an enhancement of fluorescence intensity. Furthermore, the 2,5-dimethoxyphenyl group, with its electron-donating methoxy (B1213986) groups, can influence the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands of the resulting complex. These properties are critical for developing sensitive and selective fluorescent or colorimetric sensors for specific metal ions. For instance, the coordination of a target metal ion could trigger a "turn-on" or "turn-off" fluorescent response, enabling its quantification at low concentrations.

Table 1: Potential Spectroscopic Applications of this compound

| Application Area | Potential Mechanism | Anticipated Outcome |

| Metal Ion Sensing | Formation of a fluorescent metal complex | Enhanced detection sensitivity and selectivity for specific metal ions |

| Luminescent Probes | Modulation of fluorescence upon binding to a target analyte | Development of probes for biological imaging or environmental monitoring |

| MALDI Matrix Material | Co-crystallization with analytes to enhance ionization | Improved detection of biomolecules in mass spectrometry nih.gov |

Applications in Biomarker Analysis

The ability of this compound to form stable metal complexes can be extended to the realm of biomarker analysis. Many biological processes and diseases are associated with changes in the concentration of specific metal ions or the expression of certain metal-binding proteins. Picolinic acid itself is a metabolite of tryptophan and is involved in various physiological processes, including immune responses and the absorption of metal ions like zinc. chemicalbook.comwikipedia.org